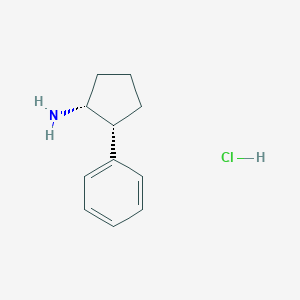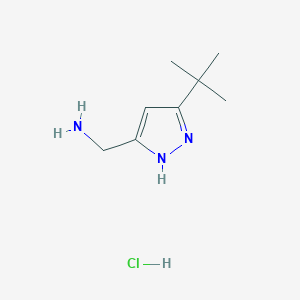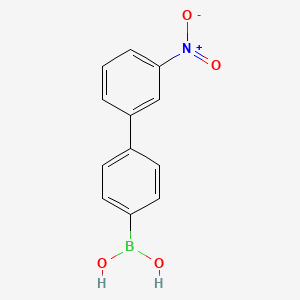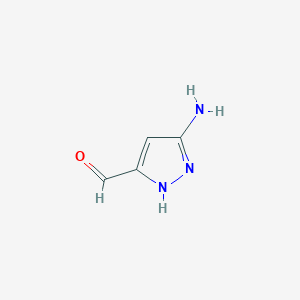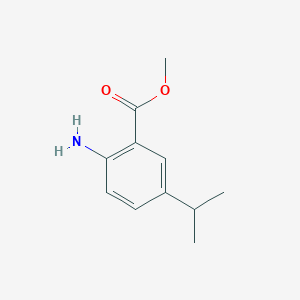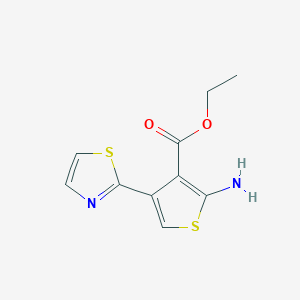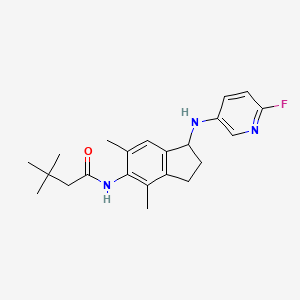![molecular formula C11H13FN2 B3204168 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1029712-59-1](/img/structure/B3204168.png)
2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic routes have been explored to access DBH-F. Notably, organocatalyzed asymmetric Michael additions of substituted triketopiperazines to enones have been employed to afford DBH-F and related products in high yield and enantiomeric ratio (er) . This method allows controlled bridge-opening and provides access to natural product (NP) scaffolds containing the diazabicyclo[2.2.1]heptane motif.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antibacterial Properties in Veterinary Medicine
A study by McGuirk et al. (1992) synthesized a series of 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, to evaluate their antibacterial activity against veterinary pathogenic bacteria. The research concluded that these compounds show promising antibacterial properties, making them suitable for veterinary medical applications (McGuirk et al., 1992).
Ligands for Neuronal Acetylcholine Receptors
Murineddu et al. (2019) investigated the synthesis of a library of 3,6-diazabicyclo[3.1.1]heptanes, including derivatives of 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, as ligands for neuronal nicotinic receptors (nAChRs). They discovered that these compounds show significant affinity and selectivity for nAChRs, indicating potential for neurological applications (Murineddu et al., 2019).
Synthesis and Crystal Structure
Beinat et al. (2013) and Britvin et al. (2017) focused on the synthesis and structural analysis of 2,5-diazabicyclo[2.2.1]heptane derivatives. These studies offer insights into the chemical properties and potential applications in pharmaceutical research, given the compound's structural complexity and versatility (Beinat et al., 2013); (Britvin et al., 2017).
Dopamine Uptake Inhibitors
A study by Loriga et al. (2007) synthesized and evaluated derivatives of 2,5-diazabicyclo[2.2.1]heptane for their ability to inhibit dopamine reuptake. This research suggests potential therapeutic applications in disorders related to dopamine dysregulation (Loriga et al., 2007).
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-8-2-1-3-10(4-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGZBEQXRSLWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine](/img/structure/B3204086.png)

